![molecular formula C13H8ClFO2 B6365411 2-(2-Chlorophenyl)-4-fluorobenzoic acid, 95% CAS No. 1182811-41-1](/img/structure/B6365411.png)
2-(2-Chlorophenyl)-4-fluorobenzoic acid, 95%
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Overview
Description
2-(2-Chlorophenyl)-4-fluorobenzoic acid, 95% (2-CPAF), is an organic compound belonging to the class of carboxylic acids. It is a white crystalline solid, with a melting point of 180-182°C and a boiling point of 216-218°C. 2-CPAF is a useful reagent for the synthesis of other compounds and is used in a variety of scientific applications.
Scientific Research Applications
2-(2-Chlorophenyl)-4-fluorobenzoic acid, 95% has a variety of scientific applications. It is used as a reagent in the synthesis of other compounds, such as 4-fluorophenylacetic acid and 4-fluorobenzoic acid. It is also used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug ticlopidine. Furthermore, it is used as an intermediate in the synthesis of dyes and pigments, and as a catalyst in the synthesis of polymers.
Mechanism of Action
2-(2-Chlorophenyl)-4-fluorobenzoic acid, 95% acts as a proton donor, donating protons to other molecules in a reaction. This allows the formation of new bonds, which can be used to form new compounds. The protonation of molecules can also lead to changes in the physical properties of the molecules, such as solubility and volatility.
Biochemical and Physiological Effects
2-(2-Chlorophenyl)-4-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme dihydrofolate reductase, which is involved in the metabolism of folic acid. In addition, it has been shown to have anti-inflammatory and anti-cancer properties. Furthermore, it has been shown to have neuroprotective effects, and to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Advantages and Limitations for Lab Experiments
2-(2-Chlorophenyl)-4-fluorobenzoic acid, 95% has a number of advantages and limitations for lab experiments. It is relatively easy to synthesize, and its protonation properties make it useful for synthesizing a variety of compounds. Furthermore, it is relatively stable in the presence of light and heat, making it suitable for use in a variety of laboratory settings. However, it is a highly reactive compound, and care must be taken when handling it. It should never be exposed to high temperatures or direct light, as this can cause it to decompose.
Future Directions
2-(2-Chlorophenyl)-4-fluorobenzoic acid, 95% has a wide range of potential future directions. It could be used in the development of new drugs, such as anti-inflammatory or anti-cancer drugs. It could also be used as a catalyst in the synthesis of polymers or dyes and pigments. Furthermore, it could be used in the development of new materials, such as biodegradable plastics or nanomaterials. Finally, it could be used in the synthesis of new compounds, such as organic acids or esters.
Synthesis Methods
The most common method of synthesizing 2-(2-Chlorophenyl)-4-fluorobenzoic acid, 95% is by the reaction of 2-chlorophenol and 4-fluorobenzoyl chloride in the presence of an acid catalyst. This reaction is typically carried out using anhydrous pyridine as the catalyst, and yields 2-(2-Chlorophenyl)-4-fluorobenzoic acid, 95% as a white crystalline solid. The reaction can be represented as follows:
2-Chlorophenol + 4-Fluorobenzoyl Chloride → 2-(2-Chlorophenyl)-4-fluorobenzoic acid
properties
IUPAC Name |
2-(2-chlorophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-12-4-2-1-3-9(12)11-7-8(15)5-6-10(11)13(16)17/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYBFTIGBOGXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681386 |
Source
|
Record name | 2'-Chloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-4-fluorobenzoic acid | |
CAS RN |
1182811-41-1 |
Source
|
Record name | 2'-Chloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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